4-Ethyl-1,3-thiazole-2-sulfonyl fluoride
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Overview
Description
4-Ethyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H6FNO2S2. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of 4-ethylthiazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can hydrolyze in the presence of water or aqueous solutions to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, sulfonic acids, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethyl-1,3-thiazole-2-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiazole derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,3-thiazole-2-sulfonyl fluoride
- 4-Trifluoromethyl-1,3-thiazole-2-sulfonyl fluoride
- 4-Methyl-1,3-thiazole-2-sulfonyl fluoride
Uniqueness
4-Ethyl-1,3-thiazole-2-sulfonyl fluoride is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
4-ethyl-1,3-thiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFLFYHQDHVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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